molecular formula C13H18Cl2N2O B1470932 N-[(4-chlorophenyl)methyl]piperidine-4-carboxamide;hydrochloride CAS No. 1144037-34-2

N-[(4-chlorophenyl)methyl]piperidine-4-carboxamide;hydrochloride

Cat. No.: B1470932
CAS No.: 1144037-34-2
M. Wt: 289.2 g/mol
InChI Key: QDXMCZVDQKLONM-UHFFFAOYSA-N
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Description

N-[(4-chlorophenyl)methyl]piperidine-4-carboxamide;hydrochloride is a chemical compound with the molecular formula C13H18Cl2N2O. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by its white solid physical form and high purity .

Scientific Research Applications

N-[(4-chlorophenyl)methyl]piperidine-4-carboxamide;hydrochloride has a wide range of applications in scientific research:

Safety and Hazards

Piperidine derivatives are considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). They are classified as flammable liquids (Category 2), and can cause acute toxicity if swallowed, in contact with skin, or if inhaled. They can also cause severe skin burns and eye damage, and are harmful to aquatic life .

Preparation Methods

The synthesis of N-[(4-chlorophenyl)methyl]piperidine-4-carboxamide;hydrochloride involves several steps. One common method includes the reaction of piperidine-4-carboxylic acid with 4-chlorobenzylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature. The resulting product is then purified and converted to its hydrochloride salt form .

Chemical Reactions Analysis

N-[(4-chlorophenyl)methyl]piperidine-4-carboxamide;hydrochloride undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of N-[(4-chlorophenyl)methyl]piperidine-4-carboxamide;hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

N-[(4-chlorophenyl)methyl]piperidine-4-carboxamide;hydrochloride can be compared with other similar compounds, such as:

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]piperidine-4-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O.ClH/c14-12-3-1-10(2-4-12)9-16-13(17)11-5-7-15-8-6-11;/h1-4,11,15H,5-9H2,(H,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDXMCZVDQKLONM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(=O)NCC2=CC=C(C=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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